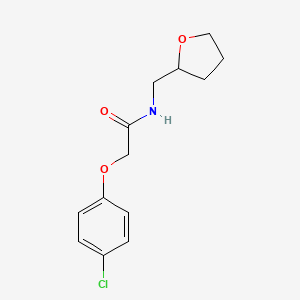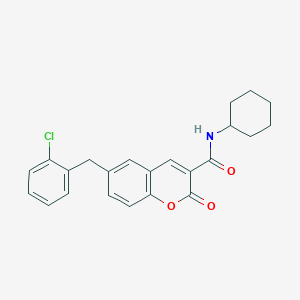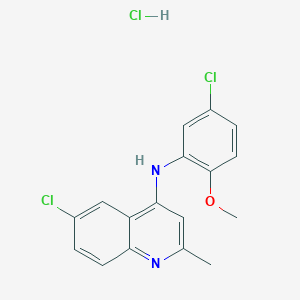![molecular formula C14H21N3O3 B4996040 N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4996040.png)
N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea, also known as Moroxydine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the urea family and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea is not fully understood. It is believed to inhibit viral replication by interfering with the viral envelope fusion process. It has also been shown to inhibit the activity of the enzyme neuraminidase, which is involved in the release of newly formed virus particles from infected cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea. One area of research is the development of more potent and selective inhibitors of viral replication. Another area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, the potential use of this compound as a therapeutic agent for inflammatory and neurodegenerative diseases warrants further investigation.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits antiviral and antitumor activity and has a range of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound should focus on the development of more potent and selective inhibitors of viral replication, the development of analogs with improved solubility and pharmacokinetic properties, and the potential use as a therapeutic agent for inflammatory and neurodegenerative diseases.
Métodos De Síntesis
N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea can be synthesized by reacting 4-methoxyaniline with 2-(4-morpholinyl)ethylisocyanate in the presence of a base. The reaction yields this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antiviral activity against a range of viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus. This compound has also been shown to have antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-13-4-2-12(3-5-13)16-14(18)15-6-7-17-8-10-20-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBFSRYMVRHNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B4995957.png)
![N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4995964.png)

![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)
![1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4996001.png)
![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)
![N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)

![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)


![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)